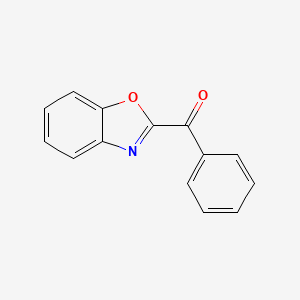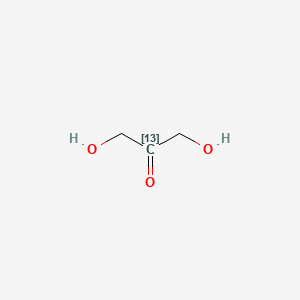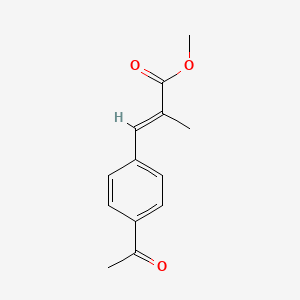
1,3-Benzoxazol-2-yl(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzoxazol-2-yl(phenyl)methanone is a heterocyclic compound that features a benzoxazole ring fused with a phenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzoxazol-2-yl(phenyl)methanone can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with benzoyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: 2-aminophenol and benzoyl chloride
Solvent: Toluene or dichloromethane
Catalyst: Base such as sodium hydroxide or potassium carbonate
Temperature: Room temperature to 110°C
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or nanocatalysts are often employed to improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzoxazol-2-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like FeCl3 under aerobic conditions.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: FeCl3, toluene, 110°C
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoxazolyl carboranes, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
1,3-Benzoxazol-2-yl(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 1,3-Benzoxazol-2-yl(phenyl)methanone varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its antimicrobial or anticancer effects. For example, it can inhibit the growth of certain bacteria by interfering with their metabolic pathways .
Comparaison Avec Des Composés Similaires
1,3-Benzoxazol-2-yl(phenyl)methanone can be compared with other benzoxazole derivatives:
Propriétés
Formule moléculaire |
C14H9NO2 |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
1,3-benzoxazol-2-yl(phenyl)methanone |
InChI |
InChI=1S/C14H9NO2/c16-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)17-14/h1-9H |
Clé InChI |
JFBYNWHTOFMZDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium](/img/structure/B14136523.png)
![Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]-](/img/structure/B14136526.png)


![N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B14136542.png)
![N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14136545.png)
![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)



![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)
![Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane](/img/structure/B14136580.png)


